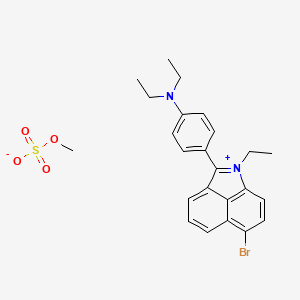
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The preparation of EINECS 281-558-4 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common conditions include the use of inert atmospheres, specific solvents, and precise temperature control.
Industrial Production: Large-scale production of EINECS 281-558-4 involves the use of industrial reactors and continuous flow systems to maintain consistent quality and high yield.
Analyse Des Réactions Chimiques
EINECS 281-558-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
EINECS 281-558-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Mécanisme D'action
The mechanism of action of EINECS 281-558-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
EINECS 281-558-4 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in the EINECS inventory, such as formaldehyde, guanidinium chloride, and dexamethasone.
Uniqueness: EINECS 281-558-4 is unique due to its specific chemical structure, reactivity, and applications.
Propriétés
Numéro CAS |
83968-79-0 |
|---|---|
Formule moléculaire |
C23H24BrN2.CH3O4S C24H27BrN2O4S |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;methyl sulfate |
InChI |
InChI=1S/C23H24BrN2.CH4O4S/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5-6(2,3)4/h7-15H,4-6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
QFWKOKMFIQDDFM-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


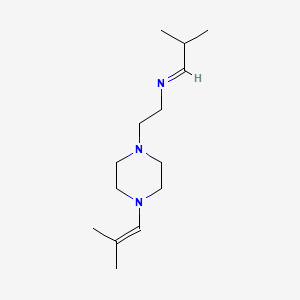
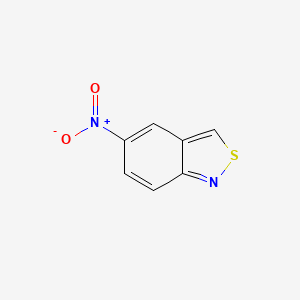
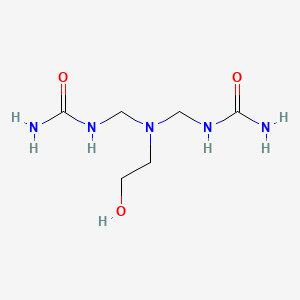
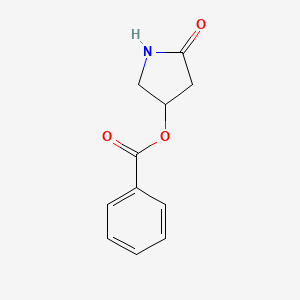


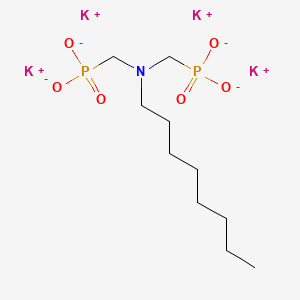
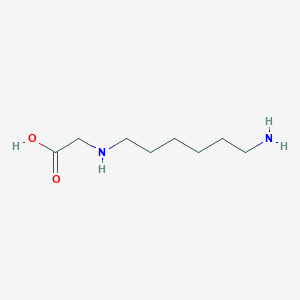
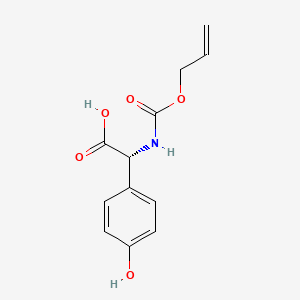



![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
